molecular formula C24H14F4N4O4 B2408989 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358695-58-5

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2408989
CAS No.: 1358695-58-5
M. Wt: 498.394
InChI Key: DXDKELMYTRUNHV-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H14F4N4O4 and its molecular weight is 498.394. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of Substituted Quinazoline-2,4-diones

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is part of the quinazoline derivatives, known for their synthesis starting from fluorobenzoic acid. A study by Tran et al. (2005) detailed the synthesis of 3-amino-1H-quinazoline-2,4-diones, showcasing the generation of the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring, highlighting the synthetic versatility and potential applications of such compounds in various fields, including medicinal chemistry (Tran et al., 2005).

Synthesis of Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs

Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. The study demonstrated the potential of these compounds in bioactivity, particularly their antitumor activity against a panel of 11 cell lines in vitro, suggesting the significance of the 1,2,4-oxadiazole moiety in the biological realm (Maftei et al., 2013).

Biological Activities and Potential Applications

Antimicrobial Activities of Quinazolinone Derivatives

Yan et al. (2016) synthesized a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety and evaluated their antimicrobial activities. The study showed that some of these compounds possessed good antimicrobial activities, indicating the potential use of these derivatives in developing new antimicrobial agents (Yan et al., 2016).

Antiviral Activities of Quinazolinone Derivatives

Gütschow et al. (1995) reported the synthesis and antiviral activity of bis[2,4-dioxol-1,2,3,4-tetra-hydroquinazolin-3-yl)alkyl] disulfanes and 3-(mercaptoalkyl)quinazoline-2,4(1H,3H)-diones. Compounds showed significant antiviral activity against DNA and RNA viruses, highlighting the potential of these compounds in antiviral drug development (Gütschow et al., 1995).

Catalysis and Green Chemistry Applications

Kimura et al. (2012) discussed the efficient WO4 catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones. The methodology is environmentally benign and showcases the compound's relevance in catalysis and sustainable chemistry (Kimura et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline-2,4(1H,3H)-dione core, followed by the introduction of the 2-fluorobenzyl and 4-(trifluoromethoxy)phenyl-1,2,4-oxadiazol-5-yl substituents.", "Starting Materials": [ "2-Aminobenzoic acid", "2-Fluorobenzyl chloride", "4-(Trifluoromethoxy)benzoyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Triethylamine", "Dimethylformamide", "Acetic anhydride", "Phosphorus oxychloride", "Ethyl acetate", "Methanol", "Chloroform" ], "Reaction": [ "Synthesis of 2-(2-fluorobenzyl)quinazolin-4(3H)-one: 2-Aminobenzoic acid is reacted with 2-fluorobenzyl chloride in the presence of triethylamine and dimethylformamide to yield 2-(2-fluorobenzyl)quinazolin-4(3H)-one.", "Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 2-(2-Fluorobenzyl)quinazolin-4(3H)-one is reacted with acetic anhydride and sodium hydroxide to yield 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(2-fluorobenzyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione: 3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield 3-(2-fluorobenzyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(2-fluorobenzyl)-7-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(2-Fluorobenzyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of triethylamine and phosphorus oxychloride to yield 3-(2-fluorobenzyl)-7-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1358695-58-5

Molecular Formula

C24H14F4N4O4

Molecular Weight

498.394

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O4/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-36-21)13-5-8-16(9-6-13)35-24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

DXDKELMYTRUNHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)NC2=O)F

solubility

not available

Origin of Product

United States

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